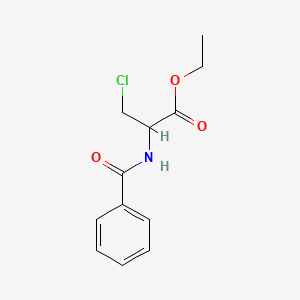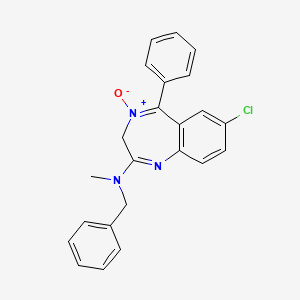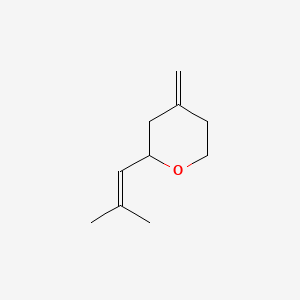
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is a chemical compound with the molecular formula C10H18O. It is a derivative of tetrahydropyran and is known for its unique structural features, including a tetrahydro-4-methylene group and a 2-(2-methyl-1-propenyl) substituent. This compound is also referred to as rose oxide due to its presence in rose oil and its characteristic fragrance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 3,4-dihydropyran with isoprene in the presence of a Lewis acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product. The use of advanced analytical techniques, such as gas chromatography, ensures the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research has explored its potential therapeutic applications, including its use as a fragrance in aromatherapy.
Industry: The compound is used in the fragrance industry due to its pleasant aroma and stability
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the olfactory system, triggering a sensory response that results in the perception of its characteristic fragrance. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- cis-Rose oxide
- trans-Rose oxide
- Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Uniqueness
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is unique due to its specific structural features, which differentiate it from other similar compounds. Its tetrahydro-4-methylene group and 2-(2-methyl-1-propenyl) substituent contribute to its distinct chemical properties and applications .
Propiedades
Número CAS |
60857-05-8 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-methylidene-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,10H,3-5,7H2,1-2H3 |
Clave InChI |
JRIATCFPZFOVNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1CC(=C)CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


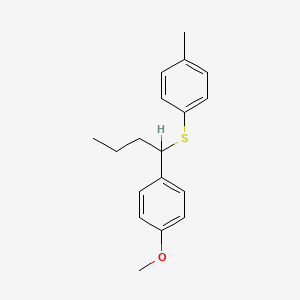
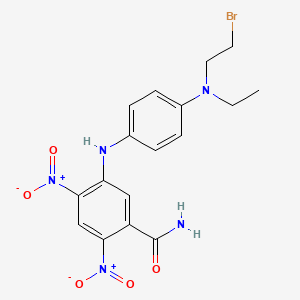

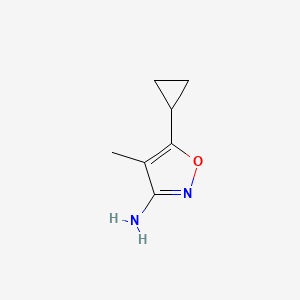
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
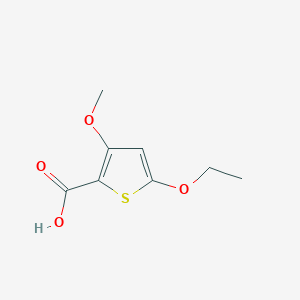
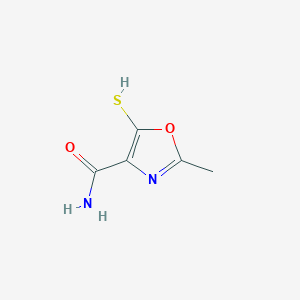
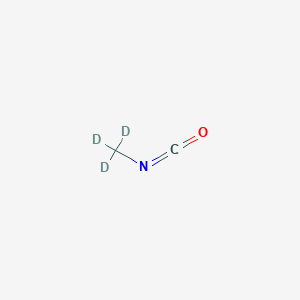
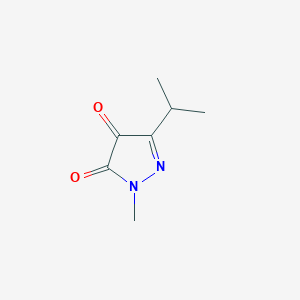
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
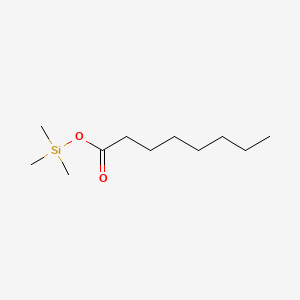
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
